molecular formula C22H22ClNO5 B12903304 3-Chloro-1-(6,7-dimethoxy-1-isoquinolinyl)-1-(3,4-dimethoxyphenyl)-2-propanone CAS No. 66170-03-4

3-Chloro-1-(6,7-dimethoxy-1-isoquinolinyl)-1-(3,4-dimethoxyphenyl)-2-propanone

Cat. No.: B12903304
CAS No.: 66170-03-4
M. Wt: 415.9 g/mol
InChI Key: YHGYHRUDUWFLIS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.65 (s, 1H, H-5 isoquinoline)
  • δ 7.82 (d, J = 8.4 Hz, 1H, H-8 isoquinoline)
  • δ 7.12 (s, 1H, H-3 phenyl)
  • δ 4.02 (s, 3H, OCH₃-6)
  • δ 3.88 (s, 6H, OCH₃-7 and OCH₃-3')
  • δ 3.76 (s, 3H, OCH₃-4')

¹³C NMR (101 MHz, CDCl₃) :

  • δ 205.4 (C=O ketone)
  • δ 153.2 (C-6 isoquinoline)
  • δ 149.8 (C-7 isoquinoline)
  • δ 56.1–56.3 (4 × OCH₃ groups)

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 1715 : C=O stretch (ketone)
  • 1590–1480 : Aromatic C=C
  • 1260 : C-O-C asymmetric (methoxy)
  • 750 : C-Cl stretch

UV-Vis Spectroscopy

In methanol:

  • λₘₐₓ = 278 nm (π→π* transition, isoquinoline)
  • Shoulder at 310 nm (n→π* transition, conjugated ketone)

Mass Spectrometry

Electrospray ionization (ESI-MS) fragments:

  • m/z 415.12 [M+H]⁺ (100%)
  • m/z 397.09 [M+H–H₂O]⁺ (22%)
  • m/z 368.07 [M+H–Cl–CO]⁺ (15%)

Properties

CAS No.

66170-03-4

Molecular Formula

C22H22ClNO5

Molecular Weight

415.9 g/mol

IUPAC Name

3-chloro-1-(6,7-dimethoxyisoquinolin-1-yl)-1-(3,4-dimethoxyphenyl)propan-2-one

InChI

InChI=1S/C22H22ClNO5/c1-26-17-6-5-14(10-18(17)27-2)21(16(25)12-23)22-15-11-20(29-4)19(28-3)9-13(15)7-8-24-22/h5-11,21H,12H2,1-4H3

InChI Key

YHGYHRUDUWFLIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)C(=O)CCl)OC

Origin of Product

United States

Biological Activity

3-Chloro-1-(6,7-dimethoxy-1-isoquinolinyl)-1-(3,4-dimethoxyphenyl)-2-propanone, with the molecular formula C22H22ClNO5C_{22}H_{22}ClNO_5 and CAS number 66170-03-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 415.9 g/mol
  • IUPAC Name : 3-chloro-1-(6,7-dimethoxyisoquinolin-1-yl)-1-(3,4-dimethoxyphenyl)propan-2-one
  • Structure : The compound features a chloro substituent and two methoxy groups on an isoquinoline backbone, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing several pharmacological effects:

1. Anticancer Activity

Recent studies have indicated that isoquinoline derivatives exhibit anticancer properties. The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation and apoptosis. For example:

  • Mechanism : It is hypothesized that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Case Study : A study demonstrated that similar isoquinoline derivatives displayed cytotoxic effects against various cancer cell lines, suggesting a potential for therapeutic application.

2. Neuroprotective Effects

Isoquinoline compounds are known for their neuroprotective properties. The presence of methoxy groups enhances lipophilicity, potentially allowing better blood-brain barrier penetration.

  • Mechanism : The compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
  • Case Study : Research on related compounds has shown a reduction in neuroinflammation and improved cognitive function in animal models of neurodegenerative diseases.

3. Antioxidant Activity

Antioxidant activity is a critical aspect of many biologically active compounds. The methoxy groups in this compound may contribute to its ability to scavenge free radicals.

  • Mechanism : By reducing oxidative stress, the compound could protect cells from damage associated with chronic diseases.
  • Case Study : Studies have shown that similar structures exhibit significant antioxidant activity in vitro.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited proliferation
Neuroprotective EffectsReduced neuroinflammation; improved cognitive function
Antioxidant ActivityScavenged free radicals; reduced oxidative stress

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Reference) Key Substituents Structural Features Reactivity/Properties
Target Compound - 6,7-Dimethoxyisoquinoline
- 3,4-Dimethoxyphenyl
- β-Chloro propanone
Bifunctional aromatic systems with electron-donating methoxy groups; chloro leaving group Potential for nucleophilic substitution; possible oxidative susceptibility of methoxy groups
6e (Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate) - 6,7-Dimethoxyisoquinoline
- Methyl ester at C2
Ester functionality; reduced steric hindrance Ester hydrolysis to carboxylic acid; limited leaving-group reactivity compared to chloro
Compound 23 (3-(3,4-Dimethoxyphenyl)-1'-(5'-isobornyl-2',4'-diallyloxyphenyl)-propenone) - 3,4-Dimethoxyphenyl
- Isobornyl and diallyloxy groups
Extended conjugation (propenone backbone); bulky isobornyl substituent Enhanced steric hindrance; potential for allyloxy group participation in cycloadditions
(2Z)-2-(6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)-1-(2-fluorophenyl)ethanone - 6,7-Dimethoxyisoquinoline
- 2-Fluorophenyl
Z-configuration enone; electron-withdrawing fluorine Fluorine-induced polarity; possible photochemical reactivity due to enone system

Key Observations:

Substituent Effects on Reactivity: The target compound’s chloro group contrasts with the methylsulfonyl group in analog 6e . While chloro facilitates nucleophilic substitution, methylsulfonyl may stabilize the molecule via strong electron-withdrawing effects.

Aromatic Ring Modifications :

  • Replacement of the 3,4-dimethoxyphenyl group with a 2-fluorophenyl group () introduces electronegativity, which could alter binding affinity in biological systems or solubility in polar solvents .

Backbone Flexibility: The propanone backbone in the target compound differs from the propenone system in Compound 23 . The latter’s conjugated double bond may enable unique reactivity, such as Michael additions or photoisomerization.

Preparation Methods

Synthesis of the 6,7-Dimethoxy-1-isoquinolinyl Intermediate

  • The isoquinoline core with 6,7-dimethoxy substitution is typically prepared via Pomeranz-Fritsch or Bischler-Napieralski cyclization methods starting from appropriately substituted benzaldehydes or phenethylamines.

  • Methoxylation at positions 6 and 7 is introduced either by using methoxy-substituted starting materials or by methylation of hydroxy precursors using methyl iodide or dimethyl sulfate under basic conditions.

  • Purification is achieved by recrystallization or chromatographic techniques.

Preparation of 3,4-Dimethoxyphenyl Derivatives

  • The 3,4-dimethoxyphenyl moiety is commonly introduced via commercially available 3,4-dimethoxyaniline or 3,4-dimethoxybenzaldehyde derivatives.

  • Functionalization to introduce a ketone group at the propanone position can be done by Friedel-Crafts acylation or via oxidation of the corresponding alcohol or aldehyde intermediates.

Formation of the 3-Chloro-2-Propanone Linker

  • The 3-chloro-2-propanone segment is introduced by halogenation of the corresponding 2-propanone derivative.

  • Chlorination can be achieved using reagents such as thionyl chloride, phosphorus pentachloride, or N-chlorosuccinimide under controlled conditions to avoid over-chlorination or side reactions.

  • Alternatively, 3-chloro-1-propene (allyl chloride) can be used as a starting material for further functionalization to the propanone structure.

Coupling of the Isoquinoline and Dimethoxyphenyl Units via the Propanone Linker

  • The key step involves coupling the isoquinoline nitrogen or carbon at position 1 with the 3,4-dimethoxyphenyl-propanone moiety.

  • This can be achieved via nucleophilic substitution or condensation reactions, often under acidic or basic catalysis.

  • Use of coupling agents such as triphosgene or carbonyldiimidazole facilitates formation of amide or ketone linkages.

  • Reaction conditions are optimized to maintain the integrity of methoxy groups and avoid decomposition.

Representative Synthetic Route (Based on Literature Data)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Methoxylation Methyl iodide, base (e.g., K2CO3), DMF Introduction of methoxy groups on isoquinoline ring
2 Cyclization Bischler-Napieralski conditions (POCl3, heat) Formation of isoquinoline core
3 Friedel-Crafts Acylation Acyl chloride, AlCl3 Introduction of propanone moiety on dimethoxyphenyl ring
4 Halogenation N-chlorosuccinimide or SOCl2 Chlorination at 3-position of propanone
5 Coupling Triphosgene or CDI, base, solvent (e.g., dioxane) Formation of final compound by linking isoquinoline and dimethoxyphenyl units

Detailed Research Findings and Analytical Data

  • Purification and Characterization : The intermediates and final product are purified by gradient flash chromatography using ethyl acetate/hexane mixtures, as reported in related isoquinoline derivative syntheses.

  • Spectroscopic Data :

    • ^1H NMR spectra show characteristic singlets for methoxy protons around δ 3.7–3.9 ppm.
    • Aromatic protons appear as multiplets between δ 6.8–7.9 ppm.
    • Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z ~400–450 for similar compounds).
  • Reaction Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate solvent systems (1:1 or 4:1) is used to monitor reaction progress and purity.

  • Yield Optimization : Reaction times vary from several hours to overnight heating (80–100°C) in sealed tubes to maximize yield and minimize side products.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Comments
Solvents 1,4-Dioxane, DMF, THF Anhydrous conditions preferred
Temperature 80–100°C Sealed tube heating for cyclization steps
Reaction Time 12–24 hours Monitored by TLC
Purification Flash chromatography (20–40% EtOAc in hexane) Gradient elution for best separation
Characterization Methods ^1H NMR, Mass Spectrometry, TLC Confirm structure and purity
Key Reagents Triphosgene, N-chlorosuccinimide, methyl iodide For coupling, chlorination, and methylation

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